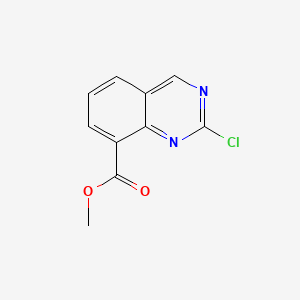

Methyl 2-chloroquinazoline-8-carboxylate

Beschreibung

Significance of Quinazoline (B50416) Derivatives in Drug Discovery and Development

Quinazoline derivatives are of paramount importance in drug discovery and development due to their extensive range of biological activities. wisdomlib.orgwisdomlib.org The fusion of a benzene (B151609) and a pyrimidine (B1678525) ring creates a molecular framework that can be readily modified with various substituents, allowing for the fine-tuning of its pharmacological properties. wisdomlib.org This structural versatility enables medicinal chemists to design and synthesize novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. rsc.org

The significance of the quinazoline core is underscored by its presence in numerous clinically approved drugs and a multitude of compounds currently under investigation for therapeutic applications. wisdomlib.orgrsc.org For instance, gefitinib (B1684475), an epidermal growth factor receptor (EGFR) inhibitor, and afatinib, an irreversible inhibitor of both EGFR and human epidermal growth factor receptor 2 (HER2), are quinazoline-based anticancer agents that have revolutionized the treatment of certain cancers. wikipedia.org The ability of quinazoline derivatives to target specific enzymes and receptors, such as protein kinases, makes them highly valuable in the development of targeted therapies. mdpi.com Furthermore, the ongoing exploration of quinazoline-based compounds continues to yield promising candidates for treating a wide spectrum of diseases, solidifying the scaffold's crucial role in modern medicinal chemistry. mdpi.comnih.gov

Historical Context of Quinazoline Research

The history of quinazoline research dates back to the 19th century. The first synthesis of a quinazoline derivative was reported in 1869 by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang through the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.orgmdpi.com Another early synthesis was reported by Siegmund Gabriel in 1903, who prepared quinazoline from o-nitrobenzylamine. wikipedia.org

The first naturally occurring quinazoline alkaloid to be identified was vasicine (B45323) (also known as (±)-peganine) in 1888. mdpi.comjclmm.com This discovery, along with its observed bronchodilator effects, sparked further interest in the pharmacological potential of this class of compounds. jclmm.com Over the years, more than 200 biologically active quinazoline and quinoline (B57606) alkaloids have been isolated from various natural sources, including plants, microorganisms, and animals. wikipedia.orgmdpi.com These early discoveries laid the groundwork for extensive synthetic and pharmacological investigations, leading to the development of a vast library of quinazoline derivatives with diverse therapeutic applications.

Overview of Pharmacological Versatility of Quinazoline Derivatives

The quinazoline scaffold is renowned for its remarkable pharmacological versatility, with its derivatives exhibiting a broad spectrum of biological activities. wisdomlib.orgnih.gov This wide range of activities has made quinazolines a focal point of research for developing new therapeutic agents for various diseases. nih.gov The pharmacological profile of a quinazoline derivative is highly dependent on the nature and position of the substituents on its core structure. wisdomlib.org

The diverse pharmacological activities attributed to quinazoline derivatives include:

Anticancer Activity: This is one of the most extensively studied areas, with numerous quinazoline derivatives showing potent antitumor effects. nih.govmdpi.com They often act as inhibitors of protein kinases, such as EGFR, which are crucial for cancer cell growth and survival. mdpi.com

Antimicrobial Activity: Quinazoline derivatives have demonstrated efficacy against a variety of microbial pathogens, including bacteria and fungi. mdpi.comnih.gov

Antiviral Activity: Certain derivatives have shown potential as antiviral agents, including activity against the influenza virus. mdpi.com

Anti-inflammatory and Analgesic Effects: The quinazoline nucleus is a key component in compounds exhibiting anti-inflammatory and pain-relieving properties. wisdomlib.orgnih.gov

Anticonvulsant Activity: Several quinazoline derivatives have been investigated for their potential to control seizures. nih.govnih.gov

Antihypertensive Activity: The scaffold is present in drugs like prazosin (B1663645) and doxazosin, which are used to treat high blood pressure. wisdomlib.org

Antimalarial and Antitubercular Activity: Quinazoline derivatives have been explored as potential treatments for infectious diseases like malaria and tuberculosis. nih.govnih.gov

This wide range of pharmacological activities highlights the adaptability of the quinazoline scaffold and its continuous importance in the quest for new and effective medicines. wisdomlib.orgnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-chloroquinazoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-9(14)7-4-2-3-6-5-12-10(11)13-8(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPLUBNCOISIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CN=C(N=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676531 | |

| Record name | Methyl 2-chloroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217269-81-2 | |

| Record name | Methyl 2-chloroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinazoline Derivatives

General Synthetic Strategies for Quinazoline (B50416) Core

The construction of the fundamental quinazoline ring system can be achieved through various strategic approaches. These methods are designed to be efficient, atom-economical, and adaptable to a wide range of substrates, allowing for the creation of diverse libraries of quinazoline derivatives.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. frontiersin.orgmdpi.com This approach is valued for its atom economy, time efficiency, and the ability to rapidly generate complex molecules from simple precursors. frontiersin.orgnih.gov

One notable example is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of polycyclic quinazolinones. This method involves the reaction of an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia, followed by a metal-catalyzed intramolecular N-arylation to form the final product. nih.gov Another MCR approach involves the one-pot condensation of 2-aminobenzonitriles, ortho-esters, and amines under microwave irradiation, providing a straightforward route to the quinazoline core. frontiersin.org Similarly, the reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate, catalyzed by iodine or 4-dimethylaminopyridine (DMAP), exemplifies a three-component strategy for synthesizing highly substituted quinazolines. nih.gov

Table 1: Examples of Multi-component Reactions for Quinazoline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzophenones, Aldehydes, Ammonium Acetate | Iodine, neat or EtOH, moderate temperature | Substituted Quinazolines | nih.gov |

| o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Ugi-4CR followed by Palladium-catalyzed annulation | Polycyclic Quinazolinones | nih.gov |

| 2-Aminobenzonitriles, Ortho-esters, Amines | Microwave Irradiation | Quinazoline Derivatives | frontiersin.org |

One-Pot Synthesis Approaches

One-pot syntheses involve multiple sequential reactions in a single reactor, avoiding the time-consuming isolation and purification of intermediates. This methodology enhances efficiency and reduces waste. rsc.orgnih.gov

Copper-catalyzed one-pot tandem reactions are prominent in quinazoline synthesis. For instance, substituted quinazolines can be synthesized from 1-(2-halophenyl)methanamines and amidines through a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and subsequent aerobic oxidation. mdpi.com Another approach utilizes the reaction of (2-aminophenyl)methanols with aldehydes and an ammonium source, catalyzed by copper salts, to yield 2-substituted quinazolines. nih.govmdpi.com Iron/copper relay catalysis has been employed in a domino protocol starting from ortho-halogenated benzonitriles, aldehydes, and sodium azide to produce 2-phenylquinazolin-4-amines through a cascade of cycloaddition, substitution, reduction, and cyclization steps. mdpi.com

Table 2: Selected One-Pot Syntheses of Quinazoline Derivatives

| Starting Materials | Catalytic System | Key Steps | Reference |

|---|---|---|---|

| 1-(2-Halophenyl)methanamines, Amidines | CuBr, K₂CO₃, DMSO | N-arylation, Intramolecular Substitution, Oxidation | mdpi.com |

| (2-Aminophenyl)methanols, Aldehydes, NH₄Cl | CuCl/DABCO/4-HO-TEMPO, O₂ | Oxidation, Condensation, Aromatization | mdpi.com |

| o-Halogenated benzonitriles, Aldehydes, Sodium azide | Fe/Cu Relay Catalysis | Cycloaddition, SNAr, Reduction, Cyclization | mdpi.com |

Metal-Mediated and Catalyzed Reactions (e.g., Palladium-catalyzed, Copper-catalyzed)

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing the quinazoline scaffold. frontiersin.orgnih.govnih.gov Catalysts based on palladium, copper, iron, manganese, and rhodium have been extensively developed. mdpi.comnih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are effective in cascade reactions for building quinazoline systems. For example, a three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids is catalyzed by palladium to yield diverse quinazoline products. organic-chemistry.org Another strategy involves the palladium-catalyzed annulation of N-allylamidines under microwave heating. nih.gov

Copper-Catalyzed Reactions : Copper catalysts are widely used due to their low cost and versatile reactivity. mdpi.com They facilitate the synthesis of quinazolines through aerobic oxidative cyclization of 2-aminobenzylamines with aldehydes. mdpi.com Copper salts also catalyze the one-pot, three-component reaction of o-bromo aromatic ketones, aldehydes (or alcohols), and ammonia. nih.gov

Iron, Manganese, and Cobalt-Catalyzed Reactions : Earth-abundant metals like iron, manganese, and cobalt are increasingly used as sustainable alternatives to precious metals. mdpi.comresearchgate.net Iron-catalyzed acceptorless dehydrogenative coupling (ADC) of (2-aminophenyl)methanols with benzamides provides an atom-economical route to quinazolines. researchgate.net Manganese pincer complexes catalyze the reaction of 2-aminobenzyl alcohols with benzonitriles. nih.gov Ligand-free cobalt systems have been developed for the dehydrogenative annulation of 2-aminoaryl alcohols with nitriles. mdpi.com

Microwave-Assisted and Ultrasound-Promoted Syntheses

The application of non-conventional energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, increase yields, and promote greener chemical processes. frontiersin.orgijsrch.comresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times, often from hours to minutes. frontiersin.orgnih.gov A catalyst- and solvent-free synthesis of quinazolines from 2-aminobenzophenones, aldehydes, and ammonium acetate has been achieved under microwave heating. nih.gov Microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water represents a green and rapid method for preparing quinazolinones. sci-hub.cat

Ultrasound-Promoted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, enhances mass transfer and can initiate or accelerate reactions through acoustic cavitation. nih.govnih.govresearchgate.net A one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation provides a high-yield, solvent-free synthesis of quinazolinone derivatives. nih.gov Ultrasound has also been shown to promote Bischler cyclizations for accessing quinazolines with diverse substitutions in an environmentally friendly manner. nih.gov The use of ultrasound can also influence reaction pathways, as demonstrated in the copper-catalyzed synthesis of 4-tosyl quinazolines, where it promotes C-H activation. nih.gov

Oxidative Cyclization Reactions

Oxidative cyclization reactions are a powerful strategy for synthesizing aromatic heterocycles like quinazolines, often involving the formation of the ring coupled with a dehydrogenation step. mdpi.com This can be achieved using various oxidants or through catalyst-mediated aerobic oxidation.

A copper-catalyzed aerobic oxidative cyclization of 2-aminobenzylamines and aldehydes uses oxygen from the air as the terminal oxidant, making it an environmentally benign process. mdpi.com In another example, an iron-catalyzed reaction of 2-alkylamino N-H ketimines proceeds via sp³ C-H oxidation and intramolecular C-N bond formation to furnish the quinazoline ring. mdpi.com Electrochemical methods have also been developed, such as a K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides, which occurs without the need for a transition metal catalyst. nih.gov

Specific Routes to Halogenated Quinazolines

The synthesis of halogenated quinazolines, such as the target compound Methyl 2-chloroquinazoline-8-carboxylate, typically involves the introduction of a halogen atom onto a pre-formed quinazoline or quinazolinone ring. A common and effective method for preparing 2-chloroquinazolines is the chlorination of the corresponding quinazolin-2(1H)-one or quinazolin-4(3H)-one precursors.

A widely used procedure involves treating the quinazolinone with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, 4-chloroquinazolines can be synthesized by refluxing 4(3H)-quinazolinones with thionyl chloride. researchgate.net This conversion of a hydroxyl group (in the tautomeric form of the quinazolinone) or a carbonyl group into a chloride is a standard transformation in heterocyclic chemistry. This strategy would be a plausible final step in the synthesis of this compound, starting from the corresponding Methyl 2-oxo-1,2-dihydroquinazoline-8-carboxylate. The synthesis of this precursor would first involve the construction of the quinazolinone core using the general methods described previously, starting from an appropriately substituted anthranilate or anthranilic acid derivative.

Esterification Reactions in Quinazoline Synthesis

Esterification reactions are fundamental in the synthesis of quinazoline derivatives, often employed either in the preparation of starting materials or in the final steps to introduce the desired ester functionality. Anthranilic acid and its esters are common precursors for building the quinazoline ring system nih.gov.

One notable method involves the condensation of substituted ethyl (2-carbamoylphenyl)carbamate with various aldehydes. This reaction, catalyzed by p-toluenesulfonic acid in solvents like trifluoroethanol (TFE), yields ethyl 2,6-disubstituted-2,3-dihydro-4(1H)-quinazolinone-1-carboxylates acgpubs.org. Another approach begins with methyl anthranilate, which can be reacted with acyl chlorides, such as 2,4-dichlorophenoxyacetyl chloride, to form an intermediate that is subsequently cyclized with hydrazine (B178648) hydrate to produce 3-amino-quinazolin-4-one derivatives acgpubs.org.

Table 1: Examples of Esterification in Quinazoline Synthesis

| Starting Material(s) | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Substituted ethyl (2-carbamoylphenyl)carbamate, Aldehydes | p-toluenesulfonic acid | Ethyl 2,6-disubstituted-2,3-dihydro-4(1H)-quinazolinone-1-carboxylates | acgpubs.org |

| Methyl anthranilate, 2,4-Dichlorophenoxyacetyl chloride | Hydrazine hydrate | 3-Amino-2-(substituted)-3,4-dihydroquinazolin-4-one | acgpubs.org |

Advanced Synthetic Techniques for Quinazoline Carboxylates

The demand for efficient and versatile methods for synthesizing quinazoline carboxylates has driven the development of advanced techniques, often utilizing metal catalysts and one-pot multi-component strategies. mdpi.com

A significant advancement is the manganese/tert-butyl hydroperoxide (TBHP)-mediated oxidative radical cyclization. This method allows for the synthesis of methyl quinazoline-2-carboxylates from 2-(azidomethyl)phenyl isocyanides and methyl carbazate in an environmentally friendly solvent like ethyl acetate. This protocol is noted for its reliability and good yields nih.gov.

Palladium-catalyzed reactions are also prominent in this field. A four-component reaction using 2-bromoanilines, amines, ortho esters, and carbon monoxide, catalyzed by palladium, provides a one-pot synthesis of N-substituted quinazolin-4(3H)-ones. This method can be adapted to use precursors containing ester groups, such as ethyl 2-aminobenzoates, which undergo lanthanide-catalyzed guanylation/cyclization with carbodiimides mdpi.com.

Copper-catalyzed reactions offer another powerful tool. For instance, the coupling of 2-isocyanobenzoates with amines, catalyzed by copper(II) acetate, efficiently produces quinazolin-4-ones organic-chemistry.org. Microwave-assisted synthesis has also emerged as a technique to accelerate these reactions, significantly reducing reaction times for processes like the intramolecular heterocyclization of precursors or their reaction with ortho-esters researchgate.net.

Table 2: Advanced Synthetic Methods for Quinazoline Carboxylates

| Method | Catalyst/Reagents | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Oxidative Radical Cyclization | Mn/TBHP | 2-(Azidomethyl)phenyl isocyanides, Methyl carbazate | Methyl quinazoline-2-carboxylates | Atom-efficient, eco-friendly solvent | nih.gov |

| Four-Component Carbonylative Cyclization | Palladium(II) acetate | 2-Bromoanilines, Amines, Ortho esters, CO | N-Substituted quinazolin-4(3H)-ones | One-pot synthesis, good to excellent yields (65-92%) | mdpi.com |

| Imidoylative Cross-Coupling/Cyclocondensation | Copper(II) acetate | 2-Isocyanobenzoates, Amines | Quinazolin-4-ones | Environmentally benign catalyst, sustainable solvent (anisole) | organic-chemistry.org |

Chemical Transformations and Reactivity of Methyl 2 Chloroquinazoline 8 Carboxylate

Nucleophilic Aromatic Substitution Reactions at C-2 and C-4 Positions

The quinazoline (B50416) ring system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions C-2 and C-4 when they bear a suitable leaving group, such as a chlorine atom. nih.gov For Methyl 2-chloroquinazoline-8-carboxylate, the reactivity is centered on the C-2 position. The chlorine atom at this position is activated towards nucleophilic displacement by the adjacent ring nitrogen atoms. While studies on 2,4-dichloroquinazolines often show a higher reactivity at the C-4 position, the C-2 position in the target molecule is sufficiently electrophilic to react with a range of nucleophiles. nih.gov

The displacement of the C-2 chlorine by nitrogen nucleophiles is a common and synthetically useful transformation. This amination can be achieved using primary or secondary amines to yield the corresponding 2-aminoquinazoline (B112073) derivatives. The reactivity of the amine plays a significant role; electron-rich aliphatic amines tend to react under milder conditions, whereas less nucleophilic aromatic amines may require more forcing conditions, such as elevated temperatures or microwave irradiation, to achieve good yields. nih.gov The reaction is typically conducted in a polar solvent, sometimes in the presence of a base to neutralize the HCl generated.

Table 1: Examples of Amination Reactions

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Pyrrolidine (B122466) | K₂CO₃, DMF, 80 °C | Methyl 2-(pyrrolidin-1-yl)quinazoline-8-carboxylate |

| Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C | Methyl 2-anilinoquinazoline-8-carboxylate |

| Benzylamine | N,N-Diisopropylethylamine (DIPEA), Acetonitrile, reflux | Methyl 2-(benzylamino)quinazoline-8-carboxylate |

This reaction provides a direct route to a diverse library of 2-substituted aminoquinazolines, which are scaffolds of interest in medicinal chemistry. nih.gov

Analogous to amination, the C-2 chloro group can be displaced by sulfur-based nucleophiles in a thiolation reaction. This allows for the introduction of thioether or thiol moieties. Reaction with a thiol (R-SH) in the presence of a base like sodium ethoxide yields a 2-alkylthio- or 2-arylthio-quinazoline. mdpi.com Alternatively, treatment with thiourea (B124793) followed by hydrolysis can be used to introduce a thiol group, which may exist in equilibrium with its tautomeric thione form, methyl 2-thioxo-1,2-dihydroquinazoline-8-carboxylate. mdpi.com These sulfur-containing derivatives serve as intermediates for further functionalization.

Table 2: Examples of Thiolation Reactions

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Sodium thiomethoxide | Methanol, room temp | Methyl 2-(methylthio)quinazoline-8-carboxylate |

| Thiophenol | K₂CO₃, DMF, 60 °C | Methyl 2-(phenylthio)quinazoline-8-carboxylate |

| Thiourea | Ethanol, reflux; then NaOH(aq) | Methyl 2-thioxo-1,2-dihydroquinazoline-8-carboxylate |

Reactions Involving the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester at the C-8 position offers another handle for chemical modification, allowing for transformations that are largely independent of the C-2 position.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-chloroquinazoline-8-carboxylic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is also possible but may require harsher conditions. The resulting carboxylic acid is a key intermediate for forming amides and other derivatives.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reaction with another alcohol (e.g., ethanol, propanol) under acidic or basic catalysis. This process is an equilibrium, and the reaction is typically driven to completion by using the new alcohol as the solvent.

Amidation: The ester can be converted directly into an amide by heating with a primary or secondary amine, although this often requires high temperatures. A more common and milder approach involves a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). organic-chemistry.org This method allows for the synthesis of a wide variety of C-8 amides under controlled conditions. diva-portal.orgmdpi.com

Modifications at the Quinazoline Ring System (e.g., C-6, C-7, C-8 substitutions)

Direct electrophilic aromatic substitution on the benzene (B151609) portion (positions C-5, C-6, C-7) of the this compound core is challenging. The quinazoline system is inherently electron-deficient, and the presence of the electron-withdrawing chloro and carboxylate groups further deactivates the ring towards electrophiles like those used in nitration or halogenation reactions.

Therefore, modifications at these positions are more commonly achieved by using a pre-functionalized anthranilic acid derivative as the starting material for the initial construction of the quinazoline ring. nih.gov For instance, starting with a substituted 2-aminobenzoic acid would allow for the introduction of various functional groups at the C-5, C-6, or C-7 positions of the final quinazoline product. nih.gov While direct C-H activation and functionalization of quinazolines have been developed, these methods often require specific directing groups and specialized metal catalysts, and their application to this particular substrate is not widely reported. researchgate.net

Cyclization Reactions and Formation of Fused Heterocycles

The dual reactivity of this compound makes it an excellent substrate for constructing fused polycyclic heterocyclic systems. These reactions typically involve a sequential or one-pot reaction where both the C-2 chloro and C-8 ester groups participate.

A common strategy involves reacting the C-2 position with a bifunctional nucleophile. For example, reaction with a nucleophile containing both an amine and a hydroxyl or thiol group, such as 2-aminoethanol or ethylenediamine, can lead to a substitution at C-2. The newly introduced nucleophilic group can then undergo an intramolecular cyclization by attacking the C-8 ester, resulting in the formation of a new five- or six-membered ring fused to the quinazoline scaffold. This approach provides access to complex, rigid structures like imidazo[1,2-c]quinazolines or other related fused systems. mdpi.com

For instance, an initial amination at C-2 with hydrazine (B178648) would yield methyl 2-hydrazinylquinazoline-8-carboxylate. The resulting hydrazinyl group, being a potent binucleophile, can then be reacted with various electrophiles (e.g., orthoesters, carboxylic acids) to cyclize and form a fused triazole ring, leading to a triazolo[4,3-c]quinazoline system.

Biological Activities and Pharmacological Potential

Anticancer Activities

Quinazoline (B50416) derivatives are a well-established class of anticancer agents, with many compounds demonstrating potent activity by targeting various molecular pathways involved in cancer progression. researchgate.netnih.gov

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. researchgate.net

Tyrosine Kinases and EGFR: The quinazoline structure is a key component in numerous tyrosine kinase inhibitors (TKIs). nih.gov Many derivatives, particularly those with a 4-anilinoquinazoline (B1210976) scaffold, function as small molecule inhibitors that compete with ATP at the binding site of the epidermal growth factor receptor (EGFR), a member of the tyrosine kinase family. researchgate.netnih.gov This inhibition blocks EGFR-mediated signaling, which is critical for cell proliferation and survival in various cancers. nih.gov For instance, the discovery of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline as a highly potent EGFR-TK inhibitor spurred the development of numerous analogues. nih.gov Fused tricyclic quinazolines, such as linear imidazo[4,5-g]quinazolines, have shown exceptionally high potency, with IC50 values in the nanomolar range. nih.gov Modifications at the C-4, C-5, and C-6 positions of the quinazoline ring are primary strategies for developing targeted EGFR inhibitors. nih.gov Several 4-aminoquinazoline derivatives have been successfully marketed as anticancer drugs that target kinases. bibliotekanauki.pl

Aurora A Kinase: Aurora kinases, particularly Aurora A and B, are key mitotic regulators and are frequently overexpressed in cancer cells, making them attractive therapeutic targets. acs.org Several quinazoline-based compounds have been identified as inhibitors of Aurora kinases. acs.orgnih.gov For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, was shown to exhibit antiproliferative activity by inhibiting Aurora kinase A. acs.org Molecular docking studies confirmed that the nitrogen atom of the quinazolinone ring forms a crucial hydrogen bond with the Ala213 residue in the active site of Aurora kinase A. acs.org Other quinazoline derivatives, such as AZD1152 and ZM447439, are also known inhibitors in clinical development that target this family of kinases. nih.gov

Targeting DNA repair pathways is a key strategy in cancer therapy. Poly(ADP-ribose)polymerase (PARP) is an enzyme critical for repairing single-strand DNA breaks. nih.govnih.gov Inhibiting PARP in cancer cells, especially those with existing DNA repair defects, can lead to cell death.

Several quinazolinone derivatives have been developed as effective PARP inhibitors. nih.gov Specifically, compounds with a quinazoline-4-one or quinazoline-2,4-dione scaffold have shown significant promise. nih.gov For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives bearing an amino acid building block exhibited potent PARP-1 inhibitory activity with IC50 values in the nanomolar range. nih.gov Another study reported a quinazolin-4(3H)-one derivative, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), as one of the most potent PARP inhibitors of its time. researchgate.net Further modifications, such as the synthesis of quinazoline-2,4(1H,3H)-dione derivatives with a 3-amino pyrrolidine (B122466) moiety, have yielded compounds with IC50 values against PARP-1 at the nanomolar level and against PARP-2 at the sub-micromolar level. rsc.org One such compound demonstrated the ability to strongly potentiate the cytotoxicity of the chemotherapy agent temozolomide (B1682018) in a xenograft tumor model. rsc.org

Microtubules, dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division, making them a well-validated target for anticancer drugs. nih.gov Several quinazoline derivatives have been identified as tubulin polymerization inhibitors that act by binding to the colchicine (B1669291) binding site. nih.govnih.gov

A quinazoline derivative known as MPC-6827 (Verbulin) was developed as a tubulin polymerization inhibitor that disrupts mitosis and arrests cells in the G2-M phase of the cell cycle. nih.gov Subsequent research involved modifying this lead compound, for instance by replacing a methyl group at the C-2 position with a chloro group, to further investigate its biological activity. nih.gov Another study reported a series of quinazoline derivatives designed to target the colchicine binding site, with one compound, Q19, showing potent antiproliferative effects against the HT-29 colon cancer cell line (IC50 value of 51 nM) and effectively inhibiting microtubule polymerization. nih.gov Structure-activity relationship studies have indicated that a 4-anilino group and small lipophilic groups at the C-2 position of the quinazoline ring can be important for tubulin inhibitory activity. nih.gov

The cytotoxic effects of quinazoline derivatives have been demonstrated across a variety of human cancer cell lines. A new series of 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4-yloxy derivatives was synthesized and evaluated for its cytotoxic activity against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines. bibliotekanauki.pl Several of these compounds showed activity more potent than the standard chemotherapeutic drug doxorubicin (B1662922). bibliotekanauki.pl For example, compound VIIIa was found to be three times more active than doxorubicin against the HepG2 cell line. bibliotekanauki.pl Similarly, compounds XII, XIIIa, and XIIIb were more potent than doxorubicin against the HCT116 cell line. bibliotekanauki.pl In another study, two newly synthesized quinazoline Schiff bases demonstrated remarkable antiproliferative effects against the MCF-7 cell line, with IC50 values in the low micromolar range. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, quinazoline derivatives have been investigated for their potential to combat infectious diseases, showing activity against various microbial pathogens. acs.org

The emergence of drug-resistant bacteria has created an urgent need for new antibacterial agents. Quinazoline derivatives have emerged as a promising scaffold for this purpose.

Against Staphylococcus aureus: A novel antibacterial with a 4(3H)-quinazolinone core was discovered to have activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.gov This class of compounds appears to work by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov One derivative, compound 27, showed potent activity against all S. aureus strains tested, including those resistant to vancomycin (B549263) and linezolid, with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL. nih.gov Other studies on N2,N4-disubstituted quinazoline-2,4-diamines also identified compounds with MICs in the low micromolar range against multidrug-resistant S. aureus. acs.org

Against Mycobacterium tuberculosis: Tuberculosis remains a major global health issue, and new drugs are needed to combat drug-resistant strains. nih.gov Quinazoline derivatives have shown potential as antimycobacterial agents. nih.govnih.gov One study found that the derivative 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) exhibited bacteriostatic activity against Mycobacterium tuberculosis in a dose- and time-dependent manner, with its mechanism linked to disrupting intracellular ATP homeostasis and increasing DNA damage. nih.gov Another study synthesized a series of 4-(S-alkylthio)quinazolines and found that most exhibited antimycobacterial activity, with 4-(S-Butylthio)quinazoline being more active than the frontline drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov Further research into 2,3-disubstituted quinazolinone derivatives identified compounds with MIC values ranging from 6.25 to 100 µg/mL against M. tuberculosis. dovepress.com

Antifungal Properties

The quinazoline framework is a recognized pharmacophore in the development of antifungal agents. Although direct studies on the antifungal properties of Methyl 2-chloroquinazoline-8-carboxylate are not readily found, numerous derivatives of quinazoline have demonstrated significant antifungal activity against a variety of fungal strains.

Research into quinazolinone derivatives has yielded compounds with notable efficacy. For instance, certain synthetic imidazolo-quinazoline-4-one derivatives have shown promising antifungal activity. nih.gov The structural modifications on the quinazoline ring system are crucial for the potency and spectrum of antifungal action.

One study detailed the synthesis of novel quinazoline derivatives and their subsequent evaluation for antimicrobial properties. The findings indicated that all the tested substituted quinazoline derivatives possessed antifungal characteristics, with specific efficacy against Aspergillus niger and Candida albicans. This underscores the potential of the quinazoline scaffold as a source of new antifungal drugs.

Furthermore, the antifungal potential of metal chelates of quinazoline-4-one derivatives containing an 8-hydroxy quinazoline ligand has been investigated. These studies revealed that the copper (II) complexes, in particular, exhibited greater toxicity towards fungi compared to other metal complexes, suggesting a synergistic effect between the quinazoline moiety and the metal ion.

The table below summarizes the antifungal activity of some quinazoline derivatives, highlighting the potential of this chemical class.

| Compound Type | Fungal Strain(s) | Activity |

| Imidazolo-quinazoline-4-one derivatives | Not specified | Promising antifungal activity nih.gov |

| Substituted quinazoline derivatives | Aspergillus niger, Candida albicans | Antifungal in nature |

| Copper (II) complexes of quinazoline-4-one derivatives | Various fungi | More toxic than other metal complexes |

It is plausible that this compound could serve as a precursor for the synthesis of novel quinazoline derivatives with enhanced antifungal properties. The reactivity of the 2-chloro substituent allows for nucleophilic substitution, enabling the introduction of various functional groups that could modulate the antifungal activity.

Anti-inflammatory Activities

Quinazoline and its derivatives have been extensively investigated for their anti-inflammatory potential. The core structure is a key feature in a number of compounds that have been shown to inhibit inflammatory pathways. While specific anti-inflammatory studies on this compound are not available, the broader class of 2-chloroquinazoline (B1345744) analogues and other quinazoline derivatives have demonstrated significant anti-inflammatory effects in various experimental models.

A study on novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives revealed that these compounds possess anti-inflammatory potential. One derivative, in particular, exhibited the highest activity among the synthesized series, with a notable IC50 value, indicating its potency. The presence of a bulky substituent on the phenyl ring was found to contribute significantly to the anti-inflammatory activity.

Research on 2-phenylquinazoline (B3120039) analogs has also shown their efficacy in mitigating inflammation. These compounds were evaluated in murine macrophage cells and in vivo models of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines and mediators.

The mechanism of anti-inflammatory action for many quinazoline derivatives involves the inhibition of key enzymes and signaling pathways associated with inflammation, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway. The inhibition of these pathways leads to a decrease in the production of inflammatory mediators like prostaglandins (B1171923) and cytokines.

The following table presents data on the anti-inflammatory activity of some quinazoline derivatives.

| Compound Type | Model/Target | Key Findings |

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivative | In vitro assay | Compound 4 showed the highest activity with an IC50 value of 1.772 µg/ml. |

| 2-phenylquinazoline analog | Macrophage cells and in vivo models | Significant reduction of pro-inflammatory cytokines and mediators. |

| 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative | Endotoxin-stimulated macrophages | Inhibition of TNF-α, IL-1β, IL-6, iNOS, and COX-2 expression. |

The structural features of this compound, particularly the 2-chloro substituent, provide a handle for synthetic modifications to develop novel and potent anti-inflammatory agents based on the quinazoline scaffold.

Antimalarial Activities

The quinazoline core is a key structural element in several compounds with demonstrated antimalarial activity. The natural product febrifugine (B1672321), which contains a quinazolinone moiety, has been a cornerstone for the development of synthetic antimalarial drugs. Although there is no direct evidence of the antimalarial activity of this compound in the reviewed literature, the established importance of the quinazoline ring in antimalarial chemotherapy suggests its potential as a building block for new antimalarial agents.

Research has shown that 4-quinazolinone derivatives based on the structure of febrifugine exhibit in vivo antimalarial activity against Plasmodium berghei in mice. These studies have indicated that the 4-quinazolinone moiety is crucial for the biological activity. The substitution at the N3 position of the quinazolinone ring has been identified as an important factor for producing antimalarial effects.

A series of 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and found to be active in the P. berghei model. This highlights the therapeutic potential of this class of compounds in the fight against malaria.

The table below summarizes findings related to the antimalarial activity of quinazolinone derivatives.

| Compound Type | Parasite Strain | Key Findings |

| 4-quinazolinone derivatives (based on febrifugine) | Plasmodium berghei | The 4-quinazolinone moiety is important for antimalarial activity. |

| 2,3-substituted quinazolin-4(3H)-one derivatives | Plasmodium berghei | Compounds were found to be active in in vivo tests. |

Given the established role of the quinazoline scaffold in antimalarial drug discovery, this compound represents a valuable starting material for the synthesis of novel compounds with potential efficacy against malaria parasites.

Other Emerging Biological Activities

The versatility of the quinazoline scaffold extends to a range of other biological activities beyond those already discussed. While specific studies on this compound are limited, the broader class of quinazoline derivatives has been explored for various other therapeutic applications, including anticancer and antiviral activities.

For instance, a study on the synthesis and biological evaluation of various quinazoline derivatives revealed that some compounds exhibited significant antitumor activity against a panel of human cancer cell lines. Specifically, certain 4-(3-substituted phenylamino)quinazoline derivatives showed broad-spectrum antitumor activity with potent growth inhibition.

Furthermore, some quinazoline derivatives have been investigated for their antiviral properties. In one study, moderate anti-HIV-1 potency was observed for certain 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepine derivatives, which are structurally related to quinazolines.

The development of a neocryptolepine (B1663133) derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has shown promise in the treatment of colorectal cancer by modulating key signaling pathways. This highlights the potential of chloro-substituted quinoline (B57606) and quinazoline-like structures in oncology.

The diverse biological activities of quinazoline derivatives are summarized in the table below.

| Compound Type | Biological Activity | Key Findings |

| 4-(3-substituted phenylamino)quinazoline derivatives | Antitumor | Broad-spectrum activity with significant growth inhibition of cancer cells. |

| 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepines | Anti-HIV-1 | Moderate potency against HIV-1. |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Anticancer | Cytotoxicity against colorectal cancer cells. |

These emerging findings further underscore the importance of the quinazoline scaffold in medicinal chemistry and suggest that this compound could be a valuable precursor for the development of novel therapeutic agents with a wide range of biological activities.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Potency

Substituents on the quinazoline (B50416) ring system are pivotal in defining the molecule's pharmacological profile. The type of substituent (e.g., electron-donating or electron-withdrawing), its size (steric bulk), and its position on either the benzene (B151609) or pyrimidine (B1678525) ring collectively determine the compound's biological potency. nih.govnih.gov

The benzene portion of the quinazoline ring can be substituted at positions 5, 6, 7, and 8. SAR studies emphasize the significance of substituents at these positions for pharmacological activity. nih.gov The ester group, specifically a methyl carboxylate at position 8, is a key feature of the title compound.

While direct studies on the 8-carboxylate are limited, research on related quinazoline derivatives provides valuable inferences. For instance, in a series of cinnamamide-quinazoline derivatives, the hydrolysis of an ester group elsewhere on the molecule led to a significant decrease or a complete loss of antiproliferative activity. nih.gov This suggests that the ester moiety can be crucial for target interaction, potentially by forming hydrogen bonds or participating in other binding interactions. nih.gov The presence and integrity of the ester group can therefore be considered a critical determinant of the compound's biological potential.

The C-2 position of the pyrimidine ring is a frequent site for modification in the design of quinazoline-based bioactive agents. The chlorine atom at C-2 in Methyl 2-chloroquinazoline-8-carboxylate is a key feature influencing its reactivity and potential interactions.

Studies on related quinazolinone-7-carboxamides directly investigated the role of a 2-chlorine substituent. When this chlorine was replaced by a large, polar carboxyl group or its ester, a loss of inhibitory activity was observed. acs.org However, substituting the chlorine with smaller groups like fluorine, or other groups such as cyano, methyl, and methoxy (B1213986), led to a moderate restoration of activity. acs.org This indicates that both the steric and electronic properties of the substituent at the C-2 position are critical factors that influence inhibitory potency. acs.org In a different series of compounds, the introduction of a fluorine atom to a phenyl ring attached at the C-2 position was found to be vital for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). mdpi.com

The reactivity of the C-2 position makes it a strategic point for chemical modification. However, achieving regioselective substitution at C-2 can be challenging, as the C-4 position is often more reactive in nucleophilic substitution reactions. nih.gov

Beyond the specific positions of the chloro and ester groups in the title compound, substitutions at other positions on the quinazoline scaffold have been extensively studied to understand their impact on potency.

Positions 6 and 7: These positions on the benzene ring are common targets for modification. In many studies, particularly concerning kinase inhibitors, the introduction of small, electron-donating groups like methoxy (-OCH₃) at positions 6 and 7 has been shown to increase biological activity. nih.gov The 6,7-dimethoxy substitution pattern is particularly favorable for EGFR inhibition. nih.gov Small and lipophilic (fat-soluble) groups such as bromine, chlorine, or methyl at the C-6 position have also been found to increase inhibitory potency. nih.gov

Phenyl vs. Naphthyl Groups: In one study of 2-substituted quinazolinones, phenyl-substituted compounds were generally more cytotoxic against cancer cell lines than their naphthyl-substituted counterparts, indicating that the nature of the aromatic system at C-2 significantly impacts activity. nih.gov

The following table summarizes findings on how different substituents on the quinazoline ring affect biological activity in various contexts.

| Position | Substituent Type | Effect on Activity | Reference |

| C-2 | Large, polar groups (e.g., -COOH) replacing -Cl | Loss of activity | acs.org |

| C-2 | Small groups (e.g., -F, -CN, -CH₃) replacing -Cl | Moderately restored activity | acs.org |

| C-6 | Small, lipophilic groups (e.g., -Br, -Cl, -CH₃) | Increased inhibitory activity | nih.gov |

| C-6, C-7 | Electron-donating groups (e.g., -OCH₃) | Increased activity | nih.gov |

| C-2 | Naphthyl group (vs. Phenyl group) | Unfavorable for cytotoxic activity | nih.gov |

Correlation Between Chemical Modifications and Target Binding Affinity

The biological potency of quinazoline derivatives is directly linked to their binding affinity for specific molecular targets, which is in turn governed by their chemical structure. For quinazoline-based kinase inhibitors, a common mechanism involves the quinazoline nucleus binding within the hinge region of the enzyme's ATP-binding site. nih.gov

Molecular docking simulations show that the quinazoline scaffold often orients itself so that the N1 atom of the ring forms a critical hydrogen bond with an amino acid residue (like methionine) in the hinge region. nih.gov The various substituents on the ring then extend into adjacent pockets. For instance, groups attached at C-2 or C-4 can occupy nearby hydrophobic pockets, and their chemical properties (size, lipophilicity, charge) determine the strength and specificity of these interactions. nih.gov

Therefore, a direct correlation exists:

Core Scaffold: The quinazoline ring acts as an anchor, establishing a key interaction with the target's hinge region. nih.govnih.gov

Substituents: Modifications to the ring, such as the C-2 chlorine or C-8 ester in this compound, are responsible for fine-tuning the binding. They interact with specific sub-pockets of the target protein, and the better the "fit" and the more favorable the interactions (e.g., hydrophobic, hydrogen bonding), the higher the binding affinity and, consequently, the biological potency.

Design Principles for Enhanced Bioactivity

Based on extensive SAR studies of the quinazoline class, several design principles have emerged for developing derivatives with enhanced bioactivity.

Scaffold-Based Design: The quinazoline ring is a proven and effective scaffold for interacting with numerous biological targets, particularly protein kinases. nih.govnih.gov It serves as a foundational structure upon which to build potency and selectivity.

Strategic Substitution: Enhancing bioactivity often involves targeted substitutions on the quinazoline ring. As noted, introducing small, electron-donating groups at the C-6 and C-7 positions is a common strategy to boost potency. nih.gov The nature of the substituent at C-2 is also critical for modulating activity and can be tailored to fit the specific topology of the target's active site. acs.org

Molecular Hybridization: A powerful design principle involves combining the quinazoline scaffold with other known pharmacophores (biologically active structural units) into a single hybrid molecule. mdpi.comresearchgate.net This approach aims to create a new chemical entity that possesses the beneficial properties of both parent molecules, potentially leading to enhanced potency or a novel mechanism of action. researchgate.net For example, linking a pyrazole-containing fragment to a quinazolinone unit has been explored to create novel antifungal agents. mdpi.com

The following table outlines these design principles.

| Principle | Description | Example | Reference |

| Scaffold-Based Design | Utilizing the quinazoline core as a validated anchor for target binding, especially for kinase inhibitors. | The quinazoline core of gefitinib (B1684475) and erlotinib (B232) binds to the EGFR kinase hinge region. | nih.govnih.gov |

| Strategic Substitution | Modifying specific positions on the ring (e.g., C-2, C-6, C-7) to optimize interactions with the target protein. | Adding 6,7-dimethoxy groups to increase EGFR inhibition. | nih.gov |

| Molecular Hybridization | Combining the quinazoline scaffold with other pharmacologically active structures to create novel hybrid compounds with potentially improved activity. | Fusing a pyrazole (B372694) carboxamide moiety with a quinazolinone unit to develop antifungal agents. | mdpi.comresearchgate.net |

No Scientific Data Available for Mechanistic Investigations and Target Identification of this compound

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the mechanistic investigations and target identification of the chemical compound this compound. The requested detailed article focusing on its molecular mechanisms of action, specific protein targets, and the application of advanced techniques for target deconvolution cannot be generated due to the absence of published research on this particular compound.

Chemical suppliers list this compound, identified by the CAS number 1217269-81-2, primarily as a "Protein Degrader Building Block." nih.gov This classification suggests it is likely used in the synthesis of larger, more complex molecules, such as proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins. However, this general classification does not provide any specific details about the compound's own biological activity, its mechanism of action, or its specific protein targets.

Extensive searches for studies related to this compound yielded no results for the following topics:

Mechanistic Investigations and Target Identification

Advanced Techniques for Target Deconvolution:The scientific literature does not contain any reports of this compound being studied using advanced techniques to identify its targets.

Activity-Based Protein Profiling (ABPP):There is no evidence of this compound being used in ABPP investigations.

While the broader class of quinazoline-containing molecules has been the subject of extensive research, leading to the development of various therapeutic agents, these findings cannot be scientifically extrapolated to the specific and unstudied compound, Methyl 2-chloroquinazoline-8-carboxylate. The biological activity and targets of a molecule are highly dependent on its precise chemical structure.

Genomic and Proteomic Profiling

Comprehensive searches of available scientific literature and databases did not yield any specific studies on the genomic and proteomic profiling of this compound. Consequently, there is no reported data on the effects of this compound on global gene expression or protein abundance in any biological system.

Detailed research findings, including the identification of up- or down-regulated genes and proteins following treatment with this compound, are not available. As such, data tables summarizing these effects cannot be generated. Further research is required to elucidate the molecular mechanisms of this compound and to understand its impact on cellular genomics and proteomics.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to forecast the binding mode and affinity of a ligand with a protein of interest.

While specific docking studies on methyl 2-chloroquinazoline-8-carboxylate are not extensively documented in publicly available literature, the broader class of quinazoline (B50416) derivatives has been the subject of numerous molecular docking simulations, often targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR). These studies serve as a valuable proxy for understanding the potential interactions of this compound.

In typical docking studies, the quinazoline scaffold is positioned within the ATP-binding site of the kinase. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are often predicted to form key hydrogen bonds with backbone residues in the hinge region of the kinase domain. For instance, in studies of EGFR inhibitors, the quinazoline core consistently forms a hydrogen bond with the backbone NH of a methionine residue. The substituents on the quinazoline ring then dictate the selectivity and potency by interacting with other regions of the binding pocket.

For this compound, the 2-chloro substituent could potentially occupy a hydrophobic pocket, while the methyl 8-carboxylate group could engage in additional hydrogen bonding or electrostatic interactions, thereby influencing the binding affinity. The predicted binding affinity, often expressed as a docking score or estimated binding energy (in kcal/mol), provides a semi-quantitative prediction of the ligand's potency.

Table 1: Representative Predicted Binding Affinities of Quinazoline Derivatives with EGFR Kinase Domain

| Quinazoline Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Erlotinib (B232) (Reference) | -9.5 | Met793, Thr790, Cys797 |

| Generic Quinazoline Scaffold | -7.8 | Met793 |

Note: The data in this table is illustrative and based on typical findings for quinazoline derivatives in molecular docking studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its stability and conformational changes over time.

Following molecular docking, MD simulations are often performed to validate the stability of the predicted binding pose and to study the dynamic behavior of the complex. An MD simulation of a protein-ligand complex, such as this compound bound to a kinase, would typically be run for a duration of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the Ligand in the Binding Site: The root-mean-square deviation (RMSD) of the ligand's atoms relative to the initial docked pose is monitored. A stable RMSD value over time suggests a stable binding mode.

Key Persistent Interactions: The simulation allows for the analysis of the persistence of hydrogen bonds and hydrophobic interactions observed in the docking study. For example, the hydrogen bond between the quinazoline nitrogen and the hinge region of a kinase should remain stable throughout the simulation.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, which may be crucial for biological activity.

For instance, a 100-nanosecond MD simulation was performed on quinazoline-2,4,6-triamine derivatives complexed with EGFR. nih.gov The simulation protocol typically involves initial energy minimization of the complex, followed by gradual heating and equilibration of the system under physiological conditions (constant temperature and pressure), and finally, a production run for data collection. nih.gov

Table 2: Typical Parameters Analyzed in an MD Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Observation for a Stable Complex |

|---|---|---|

| RMSD of Ligand | Root-mean-square deviation of the ligand's heavy atoms. | Fluctuates around a stable average value (e.g., < 2 Å). |

| RMSF of Protein | Root-mean-square fluctuation of individual residues. | Higher fluctuations in loop regions, lower in secondary structures. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is present. | High occupancy (> 75%) for key interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR studies on quinazoline derivatives have been successful in developing predictive models for their anticancer activities. nih.govacs.org In a typical 2D-QSAR study, a set of quinazoline analogues with known biological activities (e.g., IC50 values against a cancer cell line) is used. acs.org For each molecule, a variety of molecular descriptors are calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature. nih.govacs.org

Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, resulting in an equation of the form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where pIC50 is the negative logarithm of the biological activity, and c0, c1, c2 are coefficients determined by the regression analysis. nih.govacs.org A statistically robust QSAR model, characterized by a high squared correlation coefficient (R²) and predictive ability (Q²), can then be used to predict the activity of new, untested compounds like this compound. nih.govacs.org

Table 3: Example of a Generic QSAR Model for Quinazoline-Based EGFR Inhibitors

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | Good predictive power of the model. |

Note: This table represents typical statistical outcomes for a robust QSAR model.

DFT Descriptors for Quinazoline Derivatives

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is often employed to calculate various molecular descriptors that can be used in QSAR models or to understand the reactivity of a molecule.

For quinazoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are performed to obtain optimized geometries and a range of electronic descriptors. nih.govacs.org These descriptors provide insights into the molecule's reactivity and potential interaction points.

Key DFT descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the ability of a molecule to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the ability of a molecule to accept electrons.

HOMO-LUMO Gap: An indicator of the molecule's chemical reactivity and kinetic stability.

Mulliken Atomic Charges: Describes the partial charge distribution on each atom, highlighting potential sites for electrostatic interactions.

These descriptors for this compound would be crucial in rationalizing its binding mode and in the design of new analogues with improved activity.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinazoline |

| Erlotinib |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify and optimize new lead compounds. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target.

While no specific pharmacophore models have been published for this compound, the quinazoline core is a well-established "privileged scaffold" in medicinal chemistry and has been the subject of numerous computational studies against various targets. mdpi.com These studies provide a framework for how this compound could be evaluated.

Research Findings from Quinazoline Derivatives:

Virtual screening campaigns on libraries of quinazoline derivatives have successfully identified inhibitors for several important biological targets, including protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Janus kinase 2 (JAK2), as well as enzymes like acetylcholinesterase (AChE). nih.govacademie-sciences.frmedchemexpress.comnih.govarxiv.org

EGFR Inhibition: Studies on 4,6,7-trisubstituted quinazolines have used molecular docking to screen libraries and rank compounds based on their binding energy towards the EGFR kinase domain. academie-sciences.fr These models often highlight the importance of the quinazoline nitrogen atoms for hydrogen bonding within the ATP-binding site. academie-sciences.frnih.gov

JAK2 Inhibition: In a study aimed at discovering novel JAK2 inhibitors, virtual screening was employed to identify hit compounds from chemical libraries. nih.gov The quinazoline core of the identified hits was found to occupy a key hydrophobic region in the JAK2 protein. nih.gov

AChE Inhibition: Ligand-based drug design strategies have been used to develop 3D-QSAR pharmacophore models for quinazoline-based acetylcholinesterase inhibitors. medchemexpress.comarxiv.org A validated pharmacophore model was subsequently used as a filter to screen a large chemical database, leading to the identification of novel, potent inhibitors. medchemexpress.comarxiv.org

Hypothetical Screening of this compound:

In a typical virtual screening workflow, this compound would be evaluated as part of a larger library of molecules. The process would involve:

Target Selection: A protein target of interest (e.g., a specific kinase, enzyme, or receptor) is chosen.

Library Preparation: A 3D model of this compound would be generated and energetically minimized.

Pharmacophore Filtering or Docking:

Pharmacophore Screening: If a validated pharmacophore model for the target is available, the compound would be screened to see if its chemical features align with the model.

Molecular Docking: The compound would be computationally "docked" into the binding site of the target protein. A scoring function would then estimate the binding affinity (e.g., in kcal/mol), predicting how well the molecule might bind. nih.gov

The results of such a screen would place this compound in a ranked list against other compounds, suggesting its potential as a hit for that specific target. For example, a docking study might assess the interactions of its chloro, ester, and quinazoline ring moieties with amino acid residues in the target's active site.

The table below illustrates a hypothetical outcome of a virtual screening study where this compound is screened against various kinase targets, a common application for quinazoline-based compounds. The binding energy scores are representative values used for comparative purposes.

| Compound Name | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | EGFR | AutoDock Vina | -8.2 | MET793, LYS745 |

| This compound | JAK2 | Surflex-Dock | -7.5 | LEU932, GLY935 |

| This compound | AChE | AutoDock 4 | -6.8 | PHE295, TRP286 |

This table is for illustrative purposes only. The data is hypothetical and not derived from published experimental or computational studies on this specific compound.

Ultimately, while direct research is not available, the principles of pharmacophore modeling and virtual screening are routinely applied to the quinazoline class of molecules. These computational methods provide a crucial first step in assessing the potential of compounds like this compound for further development in drug discovery programs. nih.gov

Future Directions and Research Perspectives

Development of Novel Analogs with Improved Potency and Selectivity

The quest for enhanced therapeutic efficacy and reduced side effects drives the continuous development of novel quinazoline (B50416) analogs. Research efforts are concentrated on modifying the core structure of compounds like Methyl 2-chloroquinazoline-8-carboxylate to achieve greater potency and more precise targeting of biological molecules.

A key area of focus is the structure-activity relationship (SAR), which investigates how specific structural features of a molecule influence its biological activity. imperial.ac.uk For instance, studies have shown that the volume of the substituent at the C-2 position of the quinazoline ring is important for binding to the colchicine (B1669291) site on microtubules, a target for anticancer drugs. nih.gov Specifically, compounds with 2-CH₃ and 2-Cl substituents were found to be significantly more potent than those with a 2-H substituent. nih.gov Furthermore, the introduction of lipophilic characteristics at the C-4 position is considered desirable for achieving novel inhibitory affinity. frontiersin.org

Researchers are also exploring the creation of hybrid molecules, which combine the quinazoline/quinazolinone scaffold with other biologically active pharmacophores. nih.gov This strategy aims to produce drugs with increased potency and a reduced likelihood of drug resistance. nih.gov For example, linking the quinazolin-4(3H)-one core to antioxidant phenolic derivatives via a thioacetohydrazone linker has been shown to enhance antiradical activity. mdpi.com Another approach involves creating S-alkylated quinazolin-4(3H)-ones designed to act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial targets in cancer therapy. nih.gov

The pursuit of selectivity is paramount, especially in cancer treatment, to minimize effects on healthy cells. One strategy to enhance selectivity for mutant EGFRs over wild-type receptors involves the use of click chemistry to synthesize triazole-tethered quinazoline derivatives. nih.gov This approach, while not yet surpassing third-generation EGFR inhibitors, provides valuable information for identifying mutant-selective compounds among pan-HER inhibitors. nih.gov

Exploration of New Therapeutic Applications

The versatility of the quinazoline scaffold has led to its investigation in a wide range of therapeutic areas beyond its well-established role in oncology. The inherent biological activity of this heterocyclic system makes it a promising candidate for treating various diseases. mdpi.comijmpr.in

Anticancer Applications: The primary therapeutic application for quinazoline derivatives remains in oncology. nih.govnih.gov They are known to inhibit various molecular targets, including protein kinases, which are often dysregulated in cancer. nih.gov The 4-anilinoquinazoline (B1210976) scaffold, in particular, has been a major focus for developing tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR). nih.gov Research continues to generate new analogs, such as morpholin-3-one (B89469) fused quinazoline derivatives and 4-benzothienyl amino quinazoline derivatives, with promising antitumor activity. nih.gov Beyond EGFR, quinazoline derivatives are being designed as inhibitors for other important cancer targets like poly(ADP-ribose)polymerase-1 (PARP-1) and FGFR4. nih.govnih.gov

Antimicrobial and Antifungal Activity: Quinazoline derivatives have demonstrated significant potential as antimicrobial and antifungal agents. mdpi.com Studies have shown that substitutions at the second and third positions of the quinazoline ring can confer anti-microbial potency. frontiersin.org For example, certain 2,4,6-trisubstituted quinazolines have shown activity against both gram-positive and gram-negative bacteria. nih.gov Furthermore, specific quinazolinone derivatives have exhibited potent antifungal activity, in some cases comparable to the standard drug griseofulvin. mdpi.com

Anti-inflammatory and Analgesic Properties: The quinazoline nucleus is also a promising scaffold for developing anti-inflammatory and analgesic agents. ijmpr.inymerdigital.com The substitution of aryl and heteroaryl groups at the N-3 and C-2 positions has been shown to improve these activities. frontiersin.org Researchers have synthesized novel series of spiro-quinazoline derivatives that exhibit considerable anti-inflammatory and analgesic effects when compared to reference drugs like indomethacin (B1671933) and tramadol. ijmpr.in

Other Therapeutic Areas: The broad pharmacological profile of quinazolines extends to several other potential applications, including:

Antiviral: Derivatives have been designed to target viruses like HCV. mdpi.com

Anticonvulsant: Certain 2,3-disubstituted-4-(3H) quinazolinones have shown potent activity in models of seizures. mdpi.comymerdigital.com

Antioxidant: The development of antioxidants is an emerging area of interest for quinazoline derivatives. mdpi.com

Antimalarial and Antitubercular: The quinazoline scaffold has been explored for activity against malaria and tuberculosis. ijmpr.in

The following table summarizes the diverse therapeutic potential of quinazoline derivatives.

| Therapeutic Application | Target/Mechanism of Action | Reference |

| Anticancer | Protein Kinase Inhibition (e.g., EGFR, VEGFR-2, FGFR4), PARP-1 Inhibition | nih.govnih.govnih.gov |

| Antimicrobial | Inhibition of bacterial growth (Gram-positive and Gram-negative) | mdpi.comnih.gov |

| Antifungal | Inhibition of fungal growth (e.g., against Candida albicans) | mdpi.com |

| Anti-inflammatory | Inhibition of inflammatory pathways (e.g., COX-2) | frontiersin.orgijmpr.in |

| Antiviral | Inhibition of viral proteases (e.g., HCV NS3-4Apro) | mdpi.com |

| Anticonvulsant | Modulation of seizure activity | mdpi.comymerdigital.com |

Integration of Advanced Synthetic and Computational Methodologies

The advancement of quinazoline-based drug discovery is heavily reliant on the integration of sophisticated synthetic and computational techniques. These modern methodologies enable the efficient creation of complex molecules and provide deep insights into their biological interactions, accelerating the development process. researchgate.nettoho-u.ac.jp

Advanced Synthetic Methodologies: Modern organic synthesis offers a plethora of methods to construct the quinazoline core and its derivatives with high efficiency and selectivity. frontiersin.orgchim.it Metal-catalyzed reactions are particularly prominent. For instance, copper-catalyzed methods have been developed for the cascade synthesis of quinazolines from readily available starting materials. organic-chemistry.org These reactions can involve sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Other metals like palladium, manganese, and iron are also used to catalyze various cyclization and functionalization reactions. toho-u.ac.jpujpronline.comnih.gov

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating. frontiersin.orgujpronline.com Other innovative techniques include ultrasound-promoted synthesis and phase-transfer catalysis, which offer advantages such as the use of environmentally friendly solvents or solvent-free conditions. nih.govujpronline.com One-pot, multi-component reactions are particularly efficient, allowing the synthesis of complex quinazolinone derivatives from three or more starting materials in a single step, which reduces waste and accelerates drug development. frontiersin.orgtoho-u.ac.jp

Computational Methodologies: Computational studies are indispensable for modern drug design and optimization. researchgate.net Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to understand how the three-dimensional properties of a molecule affect its biological activity, providing a roadmap for designing more potent inhibitors. frontiersin.org

Molecular docking simulations allow researchers to predict how a ligand, such as a quinazoline derivative, will bind to the active site of a target protein. frontiersin.orgnih.gov This information is crucial for understanding the mechanism of action and for designing molecules with improved binding affinity and selectivity. nih.govmdpi.com For example, docking studies have been used to investigate the binding of quinazoline derivatives to the EGFR kinase domain and to predict their potential as inhibitors of Hepatitis B Virus replication. frontiersin.orgnih.gov

Furthermore, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, revealing information about the stability and flexibility of the interaction over time. frontiersin.org These computational approaches, combined with experimental methods, create a powerful synergy that speeds up the drug discovery process by identifying promising candidates, predicting potential resistance, and optimizing the chemical structures for specific biological activities. researchgate.net

Addressing Challenges in Quinazoline-Based Drug Development

Despite the immense therapeutic potential of quinazoline derivatives, their development into clinically successful drugs is fraught with challenges. Overcoming these hurdles is a critical aspect of future research in this field.

One of the most significant challenges is drug resistance . In cancer therapy, for example, tumors can develop mutations in target proteins like EGFR, rendering drugs like gefitinib (B1684475) less effective. nih.gov This necessitates the development of next-generation inhibitors that are active against these resistant mutants. nih.gov

Toxicity and side effects are another major concern. Many potent compounds fail in clinical trials due to unacceptable toxicity profiles. nih.gov The development of hybrid drugs, which combine the quinazoline core with non-toxic pharmacophores, is one strategy being explored to mitigate this issue. mdpi.com Additionally, achieving high selectivity for the intended target over other related proteins is crucial to minimize off-target effects. nih.gov